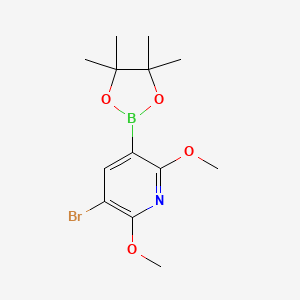![molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of boronic acid, specifically a pinacol ester of boronic acid . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to a phenyl ring with a methylsulfanyl group . The exact 3D structure couldn’t be determined due to unsupported elements .Chemical Reactions Analysis
Boronic acid pinacol esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives: Compounds including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized to study their inhibitory activity against serine proteases like thrombin, highlighting their potential in medicinal chemistry (Spencer et al., 2002).
- Characterization of Molecular Structures: The synthesis and molecular structure of variants of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been detailed, providing insights into their crystallography and potential as intermediates in organic synthesis (Coombs et al., 2006).
Electrochemical Studies
- Electrochemical Properties and Reactions: Research on sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, revealed their lower oxidation potential compared to organoboranes. This finding has implications for the development of new electrochemical synthesis methods (Tanigawa et al., 2016).
Applications in Biological Research and Material Science
- Detection of H2O2 in Living Cells: A study on 4-substituted pyrene derivatives, including 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, showcases their utility in detecting hydrogen peroxide in living cells. This has significant implications for biological and medical research (Nie et al., 2020).
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel derivatives have been synthesized for potential use in neurodegenerative disease therapy and as new materials for liquid crystal display (LCD) technology (Das et al., 2015).
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in borylation reactions .
Mode of Action
This compound is likely to interact with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is added to a molecule . This compound may also be involved in hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical transformations .
Result of Action
Its use in chemical reactions suggests that it can facilitate the formation of new bonds and the synthesis of complex molecules .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-4-(methylsulfanyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfanyl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfanyl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS-Nummer |
1899905-99-7 |
Molekularformel |
C14H21BO2S |
Molekulargewicht |
264.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




